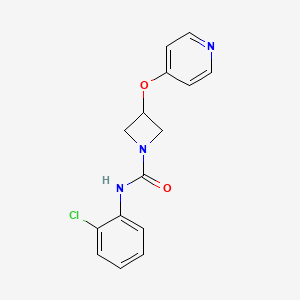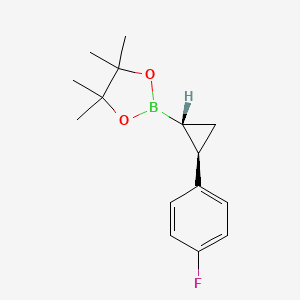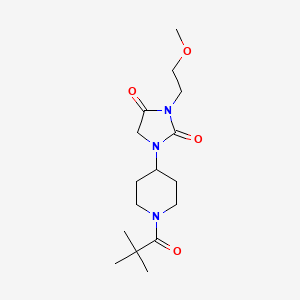
N-(2-Chlorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chlorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide, also known as ML277, is a potent and selective inhibitor of the Kir7.1 potassium ion channel. The Kir7.1 channel is primarily expressed in the kidney, inner ear, and retina, and plays a critical role in regulating ion and fluid transport. ML277 has shown promising results in preclinical studies for the treatment of diseases such as hypertension, glaucoma, and hearing loss. In
Mécanisme D'action
N-(2-Chlorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide is a selective inhibitor of the Kir7.1 potassium ion channel. The Kir7.1 channel is primarily expressed in the kidney, inner ear, and retina, and plays a critical role in regulating ion and fluid transport. By inhibiting the Kir7.1 channel, this compound reduces potassium ion transport, which in turn affects fluid and ion transport in the kidney, inner ear, and retina. This results in reduced blood pressure, reduced intraocular pressure, and improved hearing function.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In animal models, this compound has been shown to reduce blood pressure, reduce intraocular pressure, and improve hearing function. This compound has also been shown to inhibit fluid secretion in the ciliary body, which is involved in regulating intraocular pressure. Additionally, this compound has been shown to reduce renal tubular salt transport, which is involved in regulating blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(2-Chlorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide in lab experiments is its selectivity for the Kir7.1 channel. This allows researchers to specifically target this channel and study its effects on various physiological processes. Additionally, this compound has been extensively studied in preclinical models, which provides a wealth of data for researchers to draw from. However, one of the limitations of using this compound in lab experiments is its potential for off-target effects. While this compound is selective for the Kir7.1 channel, it may also interact with other channels and proteins, which could confound experimental results.
Orientations Futures
N-(2-Chlorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide has shown promising results in preclinical studies for the treatment of hypertension, glaucoma, and hearing loss. However, there is still much to be learned about the potential therapeutic applications of this compound. Future research could focus on optimizing the synthesis method for this compound, as well as exploring its potential use in other disease areas. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential off-target effects. Finally, clinical trials could be conducted to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of N-(2-Chlorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide involves several steps, starting with the reaction of 2-chlorobenzoic acid with 2-amino-3-chloropyridine to form 2-chloro-N-(2-chlorophenyl)pyridin-3-amine. This compound is then reacted with ethyl 4-bromobutyrate to form this compound. The final product is obtained through purification using column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(2-Chlorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. One of the major areas of research is its use for the treatment of hypertension. This compound has been shown to reduce blood pressure in animal models by inhibiting the Kir7.1 channel, which is involved in regulating renal tubular salt transport. This compound has also been studied for its potential use in treating glaucoma, a disease characterized by increased intraocular pressure. In preclinical studies, this compound has been shown to reduce intraocular pressure by inhibiting fluid secretion in the ciliary body. Additionally, this compound has been studied for its potential use in treating hearing loss, as the Kir7.1 channel plays a critical role in regulating potassium ion transport in the inner ear.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c16-13-3-1-2-4-14(13)18-15(20)19-9-12(10-19)21-11-5-7-17-8-6-11/h1-8,12H,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEZQXGEPNSSNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CC=C2Cl)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dichlorophenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2449403.png)
![{5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid](/img/structure/B2449404.png)
![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2449406.png)
![1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea](/img/structure/B2449407.png)

![N-(3,4-dimethoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2449412.png)




![(2Z)-N-phenyl-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2449418.png)

![1-(3-(1H-imidazol-1-yl)propyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2449422.png)
![2,3-dichloro-3-[(4-methoxybenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2449424.png)